
1-(2-((テトラヒドロフラン-3-イル)オキシ)ニコチノイル)ピペリジン-4-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperidine-4-carbonitrile, also known as THF-Nic-Pip-CN, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists, which are known to play a crucial role in various physiological and pathological processes.
科学的研究の応用
- 抗炎症剤: テトラヒドロフラン-3-オール誘導体は、抗炎症剤として有望視されています。 研究者は、炎症性経路を調節し、関節炎、喘息、自己免疫疾患などの病気を軽減する可能性を探っています .
- 抗がん化合物: テトラヒドロフラン-3-オールアナログの研究では、新しい抗がん剤の特定を目指しています。 これらの化合物は、腫瘍の増殖、血管新生、または転移を阻害する可能性があります .
- 神経保護効果: テトラヒドロフラン-3-オール誘導体は、神経保護効果を示します。 研究者は、神経細胞の生存、シナプス可塑性、アルツハイマー病やパーキンソン病などの神経変性疾患への影響を研究しています .
- 官能基化テトラヒドロフラン: テトラヒドロフラン-3-オールは、官能基化テトラヒドロフラン誘導体の前駆体として役立ちます。 これらの化合物は、複雑な分子の構築や天然物合成など、有機合成において応用されています .
- 重合開始剤: テトラヒドロフラン-3-オールは、高分子材料の合成における重合開始剤として作用することができます。 その反応性により、制御されたポリマー鎖の成長と調整された材料特性が可能になります .
- 殺虫剤および殺菌剤: 研究者は、テトラヒドロフラン-3-オール誘導体が殺虫剤および殺菌剤としての可能性について調査しています。 これらの化合物は、害虫の神経系を破壊したり、真菌の増殖を阻害したりする可能性があります .
- 天然フレーバー成分: テトラヒドロフラン-3-オールは、特定の食品や飲料の風味と香りに貢献しています。 天然エキス中のその存在は、風味プロファイルに複雑さと深みを加えます .
医薬品化学および創薬
神経科学および神経保護
有機合成および触媒
材料科学および高分子化学
農薬および害虫防除
香料および香料業界
作用機序
Target of Action
The primary target of 1-(2-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperidine-4-carbonitrile is Protein Kinase B (PKB, also known as Akt). PKB is an important component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB. It binds to PKB, preventing the binding of ATP, which is necessary for the kinase’s activity. This results in the inhibition of PKB, disrupting its role in promoting cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component. Normally, the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation and subsequent signaling through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . By inhibiting PKB, the compound disrupts this pathway.
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB. Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of PKB by this compound results in the modulation of biomarkers of signaling through PKB in vivo. It has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
特性
IUPAC Name |
1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c17-10-12-3-7-19(8-4-12)16(20)14-2-1-6-18-15(14)22-13-5-9-21-11-13/h1-2,6,12-13H,3-5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSVPXLTMLZBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

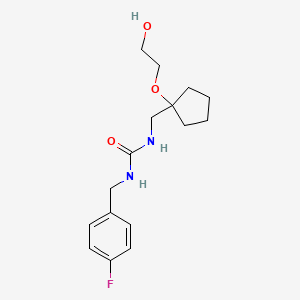
![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2517467.png)

![1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2517472.png)
![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)

![2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile](/img/structure/B2517476.png)

![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)
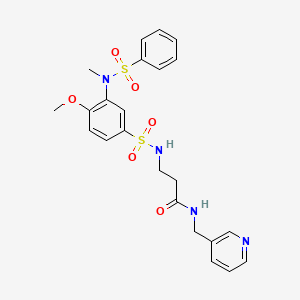
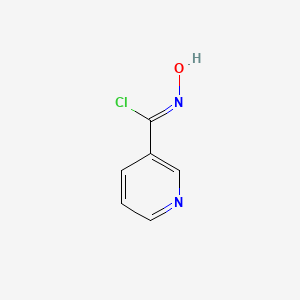
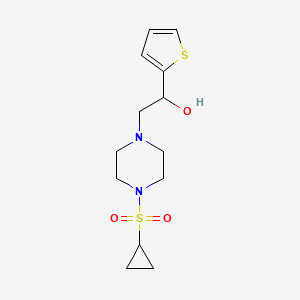
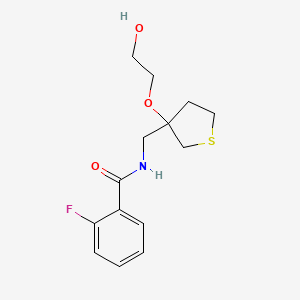
![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)